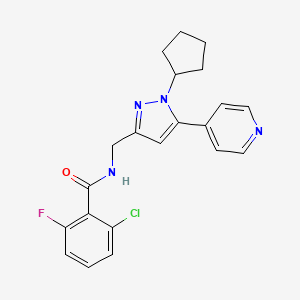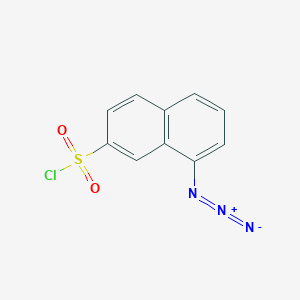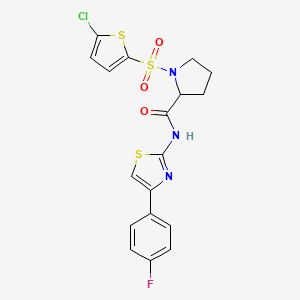
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H15ClFN3O3S3 and its molecular weight is 471.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research has focused on derivatives of similar compounds for potential antimicrobial activities. For instance, a study by Ovonramwen et al. (2021) synthesized a compound related to the one and tested its antimicrobial activities against various microorganisms, including Gram-positive, Gram-negative bacteria, and Candida albicans. However, the synthesized compound showed no activity against the tested organisms.
Anticancer Activities
Compounds with similar structural features have been evaluated for their potential anticancer activities. For example, Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives and tested their antiproliferative activities against HeLa and C6 cell lines, finding some compounds to exhibit promising broad-spectrum antitumor activity.
Antioxidant Activity
A study by Tumosienė et al. (2019) synthesized derivatives of a similar compound and evaluated their antioxidant activities. Some synthesized compounds were identified as potent antioxidants, with activities higher than that of ascorbic acid.
Pharmacological Properties
In pharmacological research, compounds structurally similar to the one have been explored. For instance, Terrón et al. (2007) studied a compound for its potential in mediating hypotension in rats, providing insights into cardiovascular pharmacology.
Structural and Conformational Studies
Research has also been conducted on the structural and conformational aspects of similar compounds. Banerjee et al. (2002) investigated the crystal structure and molecular conformation of a solvated compound with potential as an antineoplastic agent, providing valuable information for drug design.
Selective Inhibition Studies
The selective inhibition properties of structurally related compounds have been explored in studies like Duan et al. (2019), which discovered a series of compounds acting as selective inverse agonists for certain receptors, indicating potential therapeutic applications.
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3S3/c19-15-7-8-16(28-15)29(25,26)23-9-1-2-14(23)17(24)22-18-21-13(10-27-18)11-3-5-12(20)6-4-11/h3-8,10,14H,1-2,9H2,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEDMLIVLMHEAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide](/img/structure/B2406166.png)

![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)

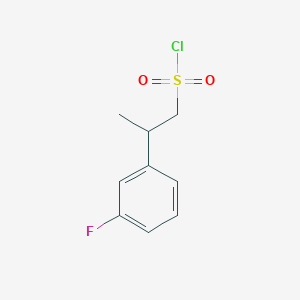
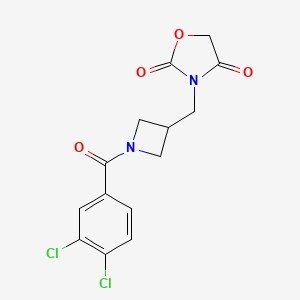
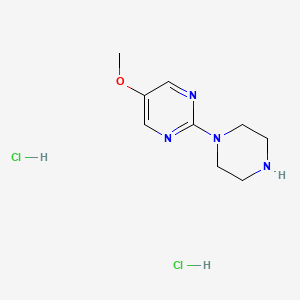
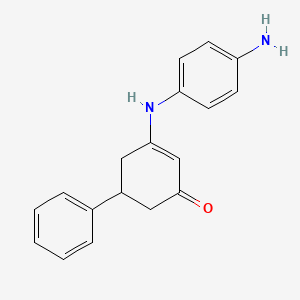
![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)
![N~1~-(2-chlorophenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2406184.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)
